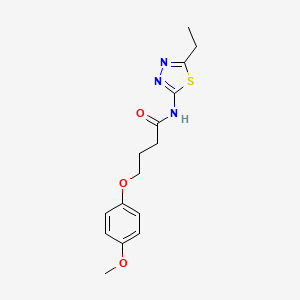

![molecular formula C33H30N4O4S B11621364 N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11621364.png)

N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(Acetylamino)phenyl]-2-({4-[4-(Benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die mehrere funktionelle Gruppen kombiniert, wodurch sie für Forscher in Chemie, Biologie und Medizin von Interesse ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[4-(Acetylamino)phenyl]-2-({4-[4-(Benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Hexahydrochinolin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um den Hexahydrochinolin-Kern zu bilden.

Einführung der Benzyloxy-Gruppe: Die Benzyloxy-Gruppe wird durch nucleophile Substitutionsreaktionen eingeführt, oft unter Verwendung von Benzylchlorid und einer geeigneten Base.

Acetylierung: Die Acetylaminogruppe wird durch Acetylierung eines Amin-Vorläufers mit Essigsäureanhydrid oder Acetylchlorid hinzugefügt.

Thioether-Bildung: Der letzte Schritt beinhaltet die Bildung der Thioether-Bindung, typischerweise durch die Reaktion eines Thiols mit einem geeigneten Elektrophil.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlicher Reinigungsverfahren und Prinzipien der grünen Chemie umfassen, um eine nachhaltige Produktion zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-[4-(Acetylamino)phenyl]-2-({4-[4-(Benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter funktioneller Gruppen zu verändern, z. B. die Reduktion einer Nitrogruppe zu einem Amin.

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zur Spaltung bestimmter Bindungen und zur Bildung neuer Produkte führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride werden in Substitutionsreaktionen verwendet.

Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid) werden typischerweise eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu einem Chinolin-Derivat mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu einer gesättigten Verbindung mit weniger Doppelbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

N-[4-(Acetylamino)phenyl]-2-({4-[4-(Benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.

Medizin: Als potenzieller therapeutischer Wirkstoff untersucht, aufgrund seiner einzigartigen Struktur und biologischen Aktivität.

Industrie: Verwendet bei der Entwicklung neuer Materialien, wie z. B. Polymere und Beschichtungen, aufgrund seiner chemischen Stabilität und Reaktivität.

Wirkmechanismus

Der Wirkmechanismus von N-[4-(Acetylamino)phenyl]-2-({4-[4-(Benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Dazu gehören möglicherweise:

Enzymhemmung: Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert.

Rezeptorbindung: Sie kann mit zellulären Rezeptoren interagieren und so Signaltransduktionswege modulieren und zelluläre Reaktionen verändern.

DNA-Interkalation: Die Verbindung könnte in die DNA interkalieren und so Replikations- und Transkriptionsprozesse stören.

Vorbereitungsmethoden

The synthesis of 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with phenol in the presence of a suitable catalyst to form the benzyloxyphenyl group.

Synthesis of the hexahydroquinoline core: The hexahydroquinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors.

Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Coupling of intermediates: The final step involves the coupling of the benzyloxyphenyl intermediate, the hexahydroquinoline core, and the cyano group under specific reaction conditions to form the target compound.

Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Wissenschaftliche Forschungsanwendungen

2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Wirkmechanismus

The mechanism of action of 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-[4-(Benzyloxy)phenyl]-2-(Diethylamino)acetamid

- N-[4-(Ethylmethylamino)phenyl]-Acetamid

- N-[4-(3-Oxo-4-morpholinyl)phenyl]-Acetamid

Einzigartigkeit

N-[4-(Acetylamino)phenyl]-2-({4-[4-(Benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamid zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Sein Hexahydrochinolin-Kern, gepaart mit den Benzyloxy- und Acetylamino-Gruppen, bietet ein vielseitiges Gerüst für weitere Modifikationen und Anwendungen in verschiedenen Bereichen.

Dieser detaillierte Überblick unterstreicht die Bedeutung und das Potenzial von N-[4-(Acetylamino)phenyl]-2-({4-[4-(Benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamid in der wissenschaftlichen Forschung und Industrie.

Eigenschaften

Molekularformel |

C33H30N4O4S |

|---|---|

Molekulargewicht |

578.7 g/mol |

IUPAC-Name |

N-(4-acetamidophenyl)-2-[[3-cyano-5-oxo-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C33H30N4O4S/c1-21(38)35-24-12-14-25(15-13-24)36-30(40)20-42-33-27(18-34)31(32-28(37-33)8-5-9-29(32)39)23-10-16-26(17-11-23)41-19-22-6-3-2-4-7-22/h2-4,6-7,10-17,31,37H,5,8-9,19-20H2,1H3,(H,35,38)(H,36,40) |

InChI-Schlüssel |

DCLCFNQRKMLFQM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621282.png)

![N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide](/img/structure/B11621289.png)

![4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11621293.png)

![2-(1-adamantyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11621301.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621307.png)

![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621312.png)

![methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate](/img/structure/B11621314.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621318.png)

![7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621328.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621344.png)

![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)

![2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621380.png)